molecular formula C20H24ClN B3025761 N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

Cat. No.: B3025761
M. Wt: 316.9 g/mol
InChI Key: NZDMFGKECODQRY-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Maprotiline-d3 (hydrochloride) is widely used in scientific research for:

Mechanism of Action

Target of Action

Maprotiline-d3 (hydrochloride) primarily targets the neuronal norepinephrine reuptake system . It acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors . These targets play a crucial role in regulating the concentration of norepinephrine in the synaptic clefts of the brain .

Mode of Action

Maprotiline-d3 (hydrochloride) exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . This inhibition results in an increase in central noradrenergic and serotonergic activity .

Biochemical Pathways

The primary biochemical pathway affected by Maprotiline-d3 (hydrochloride) is the norepinephrine reuptake pathway . By inhibiting the reuptake of norepinephrine, Maprotiline-d3 (hydrochloride) increases the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission of norepinephrine .

Pharmacokinetics

Maprotiline-d3 (hydrochloride) is slowly and completely absorbed, with a distribution of 22.6 L/kg . It is metabolized in the liver by N-demethylation, oxidative deamination, and aliphatic and aromatic hydroxylation to active and inactive compounds . The compound is excreted in urine (70%) and feces (30%) . The time to peak serum concentration is between 8 to 24 hours, and the elimination half-life is approximately 28 to 105 hours . It has a protein binding of 88% .

Result of Action

The result of Maprotiline-d3 (hydrochloride)'s action is a reduction in symptoms of depression and anxiety associated with depression . By increasing the concentration of norepinephrine in the synaptic cleft, it enhances the neurotransmission of norepinephrine, which is associated with mood regulation .

Action Environment

The action, efficacy, and stability of Maprotiline-d3 (hydrochloride) can be influenced by various environmental factors. It’s important to note that individual responses to the drug may vary, and it usually takes 4 to 8 weeks of treatment to determine if a patient with depression is partially or non-responsive .

Biochemical Analysis

Biochemical Properties

Maprotiline-d3 (hydrochloride) exerts its effects primarily through the inhibition of neuronal norepinephrine reuptake . It possesses some anticholinergic activity and does not affect monoamine oxidase activity . It interacts with various enzymes and proteins, including the norepinephrine transporter, histamine H1 receptor, serotonin 5-HT7 receptor, and α1-adrenoceptor .

Cellular Effects

Maprotiline-d3 (hydrochloride) has significant effects on various types of cells and cellular processes. It has been found to significantly restrain cell proliferation, colony formation, and metastasis in vitro . It also exerts antitumor effects in vivo . In addition to the antitumor effect alone, Maprotiline-d3 (hydrochloride) could also enhance the sensitivity of hepatocellular carcinoma (HCC) cells to sorafenib .

Molecular Mechanism

The molecular mechanism of action of Maprotiline-d3 (hydrochloride) involves the inhibition of neuronal norepinephrine reuptake . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis and eventually impedes HCC cell growth . Furthermore, it has been identified that cellular retinoic acid binding protein 1 (CRABP1) is a direct target of Maprotiline-d3 (hydrochloride) .

Temporal Effects in Laboratory Settings

In single doses, the effect of Maprotiline-d3 (hydrochloride) on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency, and an increase in the alpha-wave amplitude . As with other tricyclic antidepressants, Maprotiline-d3 (hydrochloride) lowers the convulsive threshold .

Metabolic Pathways

Maprotiline-d3 (hydrochloride) is involved in various metabolic pathways. It inhibits neuronal norepinephrine reuptake and decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway .

Transport and Distribution

Maprotiline-d3 (hydrochloride) is transported and distributed within cells and tissues. It is readily distributed into breast milk to similar concentrations as those in maternal blood . Specific transporters or binding proteins that it interacts with are not mentioned in the current literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of maprotiline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the maprotiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The final product is often purified and converted into its hydrochloride salt form for stability and solubility.

Industrial Production Methods: Industrial production of maprotiline-d3 (hydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: Maprotiline-d3 (hydrochloride) undergoes several types of chemical reactions, including:

    N-demethylation: Removal of a methyl group from the nitrogen atom.

    Deamination: Removal of an amino group.

    Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

Common Reagents and Conditions:

    N-demethylation: Typically involves the use of strong acids or bases.

    Deamination: Often carried out using oxidizing agents.

    Hydroxylation: Requires the presence of hydroxylating agents such as hydrogen peroxide or molecular oxygen.

Major Products: The major products formed from these reactions include desmethylmaprotiline and various hydroxylated derivatives .

Comparison with Similar Compounds

Uniqueness: Maprotiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its selective inhibition of norepinephrine reuptake, without significant effects on serotonin or dopamine reuptake, distinguishes it from other tricyclic antidepressants .

Properties

IUPAC Name

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMFGKECODQRY-NIIDSAIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
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N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
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N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Reactant of Route 4
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Reactant of Route 5
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

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